molecular formula C18H13N B12417911 Pde4-IN-10

Pde4-IN-10

Cat. No.: B12417911
M. Wt: 243.3 g/mol
InChI Key: NKJQQWICZMKQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pde4-IN-10 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are known for their role in modulating inflammation and have been investigated for their therapeutic potential in various inflammatory diseases. This compound, like other phosphodiesterase 4 inhibitors, works by increasing the levels of cyclic adenosine monophosphate within cells, which in turn affects various cellular functions and inflammatory responses .

Preparation Methods

The synthesis of Pde4-IN-10 involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce high-quality this compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Pde4-IN-10 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound into reduced forms using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.

    Hydrolysis: Hydrolysis reactions can break down this compound into smaller fragments using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .

Scientific Research Applications

Pde4-IN-10 has a wide range of scientific research applications, including:

Mechanism of Action

Pde4-IN-10 exerts its effects by inhibiting the enzyme phosphodiesterase 4, which is responsible for the hydrolysis of cyclic adenosine monophosphate to adenosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate within cells. This elevation in cyclic adenosine monophosphate levels leads to the activation of protein kinase A and other downstream signaling pathways, resulting in the modulation of inflammatory responses and other cellular functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

12-methylbenzo[c]phenanthridine

InChI

InChI=1S/C18H13N/c1-12-10-17-15-8-3-2-6-13(15)11-19-18(17)16-9-5-4-7-14(12)16/h2-11H,1H3

InChI Key

NKJQQWICZMKQMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C13)N=CC4=CC=CC=C42

Origin of Product

United States

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